2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is a chemical compound with significant interest in medicinal chemistry and pharmaceutical applications. Its IUPAC name reflects its complex structure, which includes a bromine atom, a pyridine ring, and a difluoropiperidine moiety. This compound is classified as a heterocyclic aromatic organic compound due to the presence of the pyridine ring.
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine falls under the category of organobromine compounds and pyridine derivatives. These classifications are important for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine typically involves several steps, including the bromination of pyridine derivatives and subsequent alkylation reactions.
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The technical details of these methods often involve the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance solubility and reactivity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress.
The molecular structure of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine can be represented by its chemical formula . The compound features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 321.17 g/mol |
CAS Number | 2347600-06-8 |
Purity | 95% |
Molecular Formula |
The compound can participate in various chemical reactions typical for halogenated compounds. These may include:
In nucleophilic substitution reactions, factors such as solvent polarity, temperature, and the nature of the nucleophile significantly influence reaction rates and outcomes.
The mechanism of action for 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine primarily relates to its interaction with biological targets in medicinal chemistry. It may act as an inhibitor or modulator in various biochemical pathways due to its structural features that allow it to bind effectively to specific receptors or enzymes.
While specific data on its mechanism may not be fully elucidated in available literature, compounds with similar structures often exhibit activity through:
The physical properties of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine include:
Chemical properties include:
Relevant data on these properties can provide insights into handling and storage requirements for laboratory use.
The applications of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine are primarily found in:
This compound represents an intriguing area for further research into its biological activities and potential therapeutic applications.
Nitrogen heterocycles constitute >85% of all biologically active pharmaceuticals and natural products, serving as foundational scaffolds in drug design due to their structural diversity and biofunctional relevance [3]. Within this chemical landscape, 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine exemplifies a purpose-built hybrid molecule engineered to synergize the pharmacodynamic advantages of pyridine and piperidine heterocycles. Its emergence aligns with medicinal chemistry’s focused shift toward modular synthons that enable rapid diversification for structure-activity relationship (SAR) profiling.
The evolution of nitrogen heterocycles as drug scaffolds spans over a century, beginning with seminal discoveries like penicillin’s β-lactam core (1929) and subsequent synthetic breakthroughs such as the total synthesis of penicillin V (1948) [3]. By the 21st century, systematic analyses revealed that >60% of FDA-approved small-molecule drugs contain nitrogen heterocycles, underscoring their indispensability in addressing biological targets [3]. The target compound represents a contemporary response to this legacy, designed for integration into fragment-based drug discovery (FBDD) pipelines. Its conception leverages:
This compound integrates three discrete pharmacophoric elements into a single bioadaptive scaffold, each contributing distinct physicochemical and target-binding properties:
Table 1: Comparative Physicochemical Properties of Key Brominated Pyridine Derivatives
Compound | Molecular Weight | LogPa | H-Bond Acceptors | Rotatable Bonds | Topological PSA (Ų) |
---|---|---|---|---|---|
Target Compoundb | 335.18 | 2.98 | 5 | 5 | 29.5 |
2-Bromo-4-(tert-butyl)pyridine [6] | 214.10 | 2.96 | 1 | 1 | 12.9 |
2-Bromo-6-(difluoromethyl)pyridine [8] | 208.00 | 2.58 | 3 | 1 | 12.9 |
5-Bromo-2-(4-methylpiperidinyl)pyridine [7] | 255.15 | 3.08 | 2 | 1 | 16.1 |
aConsensus LogP values from computational models; bEstimated properties based on structural analogs.
The synergistic effect of these components is evident in the compound’s predicted drug-like properties: High gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier penetration, positioning it for CNS or peripheral therapeutic applications [6] [8].
As a multifunctional building block, this compound enables streamlined access to structurally complex bioactive molecules. Its synthetic utility manifests in three key domains:
Ether Linker: Amenable to length optimization via halogenated precursors [2] .
Role in Targeted Libraries: The compound serves as a central precursor for generating focused libraries mimicking privileged drug scaffolds. For example:
Phase I: Suzuki coupling → Biaryl-pyridine cores Phase II: Piperidine N-functionalization → 50–100 analogs Phase III: SAR evaluation against kinase targets
This intermediate aligns with industry trends toward "late-stage functionalization," where complex fragments undergo direct modification to accelerate lead optimization cycles. Its value is further amplified by compatibility with automated high-throughput chemistry platforms [3].
Table 2: Key Nitrogen Heterocyclic Intermediates in Drug Synthesis
Compound Name | CAS Number | Molecular Formula | Primary Role |
---|---|---|---|
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine | Pending | C₁₂H₁₅BrF₂N₂O | Kinase inhibitor scaffold |
2-Bromo-6-[2-(piperidin-4-yl)ethoxy]pyridine HCl [2] | 1220038-33-4 | C₁₂H₁₈BrClN₂O | Neurotransmitter analog |
5-Bromo-2-(4-methylpiperidinyl)pyridine [7] | 633283-66-6 | C₁₁H₁₅BrN₂ | Allosteric modulator precursor |
2-Bromo-6-(difluoromethyl)pyridine [8] | 872365-91-8 | C₆H₄BrF₂N | Agrochemical intermediate |
Concluding Perspective
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine epitomizes the strategic convergence of historical heterocyclic chemistry principles with contemporary drug design imperatives. Its architecture—simultaneously serving as a versatile synthon and a biologically pre-validated scaffold—positions it as a critical asset in the medicinal chemist’s toolkit for addressing emerging therapeutic targets.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8